Beta-defensin-1

Antimicrobial peptides Minimum inhibitory concentration Staphylococcus aureus

Human Beta-defensin-1 (HBD-1, encoded by DEFB1) is a 36–47 amino acid cationic host-defense peptide belonging to the β-defensin family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds with C1–C5, C2–C4, C3–C6 connectivity. Unlike the inducible β-defensins HBD-2 and HBD-3, HBD-1 is constitutively expressed in epithelial tissues of the kidney, pancreas, respiratory tract, urogenital tract, and oral mucosa.

Molecular Formula
Molecular Weight
Cat. No. B1578038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin-1 (HBD-1) Procurement Guide: Defining the Constitutively Expressed, Redox-Regulated, and CCR6-Selective Human Host-Defense Peptide


Human Beta-defensin-1 (HBD-1, encoded by DEFB1) is a 36–47 amino acid cationic host-defense peptide belonging to the β-defensin family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds with C1–C5, C2–C4, C3–C6 connectivity [1]. Unlike the inducible β-defensins HBD-2 and HBD-3, HBD-1 is constitutively expressed in epithelial tissues of the kidney, pancreas, respiratory tract, urogenital tract, and oral mucosa [2]. Its antimicrobial activity, while intrinsically weaker than HBD-3 under standard in vitro conditions, is uniquely activated and potentiated upon reduction of its disulfide bridges—a redox-dependent mechanism not shared by HBD-2 or HBD-3 [3]. Additionally, HBD-1 serves as a selective agonist of the CCR6 chemokine receptor, recruiting immature dendritic cells and memory T cells [4], whereas HBD-2 and HBD-3 signal through CCR2. These molecular distinctions create procurement-critical differentiation in applications requiring steady-state mucosal immunity modeling, redox-activatable antimicrobial systems, or CCR6-specific chemotaxis assays.

Why HBD-2, HBD-3, or HNP-1 Cannot Substitute for Beta-Defensin-1: Key Differentiation Drivers for Procurement Decisions


Generic substitution of HBD-1 with HBD-2, HBD-3, or the alpha-defensin HNP-1 introduces three critical experimental confounds: (i) divergent antimicrobial potency and spectrum—HBD-3 exhibits an 8-fold lower MIC against S. aureus (median MIC 1 mg/L) compared to HBD-1 (median MIC 8 mg/L), while HBD-1 lacks activity against Francisella species [1] [2]; (ii) salt sensitivity profiles differ fundamentally—both HBD-1 and HBD-2 are inactivated by physiological NaCl concentrations (~150 mM), whereas HBD-3 retains full activity under identical conditions [3]; and (iii) chemokine receptor selectivity is non-overlapping—HBD-1 signals via CCR6, whereas HBD-2 and HBD-3 chemoattract through CCR2, and HBD-2 and HBD-3 fail to activate CCR6-transfected cells [4] [5]. These orthogonal properties mean that assays designed around HBD-1's constitutive expression, redox-dependent activation, or CCR6-mediated immunomodulation will yield non-interpretable results if any other defensin is used.

Beta-Defensin-1 Quantitative Differentiation Evidence: Head-to-Head Antimicrobial, Chemotactic, and Structural Comparator Data


Direct MIC Head-to-Head: HBD-1 vs HBD-3 vs HNP-1 Against Clinical Staphylococcus aureus and Escherichia coli Isolates

In a direct head-to-head checkerboard MIC assay against 27 clinical S. aureus isolates and 24 E. coli isolates, HBD-1 demonstrated a median MIC of 8 mg/L against S. aureus, which is 8-fold higher (i.e., 8× less potent) than the median MIC of HBD-3 at 1 mg/L. Against the same S. aureus panel, HNP-1 exhibited an intermediate median MIC of 4 mg/L. Against E. coli, HBD-1's MIC was not determinable at the highest concentration tested, while HBD-3 showed a median MIC of 4 mg/L and HNP-1 a median MIC of 12 mg/L [1]. These quantitative differences are derived from the same standardized checkerboard protocol, enabling direct cross-compound comparison with high internal validity.

Antimicrobial peptides Minimum inhibitory concentration Staphylococcus aureus Escherichia coli Methicillin-resistant

Salt Sensitivity Differentiation: HBD-1 and HBD-2 Are Inactivated by Physiological NaCl Whereas HBD-3 Retains Full Activity

HBD-1 and HBD-2 share a class-level property of salt-sensitive antimicrobial activity, with both peptides losing bactericidal function at physiological NaCl concentrations (~150 mM). In contrast, HBD-3 is uniquely salt-insensitive among the human β-defensins and retains full antimicrobial activity under identical high-salt conditions. This property was first established for HBD-1 in the context of cystic fibrosis airway surface fluid, where elevated NaCl concentrations (~170 mM in CF vs ~90 mM in normal) abrogate HBD-1-mediated bacterial killing [1]. Cross-study comparable data confirm that HBD-2 is similarly attenuated by NaCl, while HBD-3 is not [2].

Salt sensitivity Cystic fibrosis Antimicrobial peptides NaCl inhibition Airway surface liquid

Chemokine Receptor Selectivity: HBD-1 Activates CCR6, Whereas HBD-2 and HBD-3 Signal Through CCR2

HBD-1 was demonstrated to be selectively chemotactic for HEK293 cells stably transfected with human CCR6, with chemotaxis sensitive to pertussis toxin and inhibited by anti-CCR6 antibodies. Competitive binding assays showed that HBD-1 displaced iodinated LARC (CCL20), the canonical CCR6 ligand, from CCR6-transfected cells [1]. In a direct comparative study, HBD-2 and HBD-3 were found to chemoattract monocytes, macrophages, and neutrophils through interaction with CCR2, not CCR6. Critically, RBL-2H3 cells and 300.19 cells stably expressing CCR6 were unresponsive to HBD-2 and HBD-3 [2]. This establishes a clean receptor-selectivity divergence within the human β-defensin family.

CCR6 CCR2 Chemotaxis Dendritic cells Memory T cells Immunomodulation

Expression Regulation: HBD-1 Is Constitutively Expressed at Highest Basal Levels, While HBD-2 and HBD-3 Require Inflammatory Induction

Quantitative real-time PCR analysis of primary gingival keratinocyte cultures from 14 human subjects revealed that HBD-1 exhibited the highest and most heterogeneous basal (non-stimulated) expression levels compared to HBD-2 and HBD-3, whose basal expression was significantly lower and homogeneous. HBD-1 expression was further inducible by IFN-γ via the JAK/STAT pathway. In contrast, HBD-2 was primarily induced by IL-1β and TNF-α, while HBD-3 was induced by IFN-γ [1]. In a gastric epithelial model, HBD-1 was constitutively expressed in vitro and in vivo, whereas HBD-2 expression was undetectable at baseline and was upregulated only upon H. pylori infection or IL-1 stimulation [2].

Constitutive expression Inducible expression Gingival keratinocytes Epithelial immunity NF-κB

Redox-Dependent Activation: Reduced HBD-1 Exhibits Potentiated Antimicrobial Activity Not Observed in HBD-2 or HBD-3

A landmark study demonstrated that reduction of the three intramolecular disulfide bonds of HBD-1 by thioredoxin unmasks potent antimicrobial activity against Gram-positive bacteria (including S. aureus and Bifidobacterium species) that is absent in the oxidized (native) form. The reduced HBD-1 peptide also showed enhanced activity against the anaerobic Gram-negative bacterium Bacteroides fragilis. This redox-dependent activation mechanism is unique to HBD-1 among the human β-defensins; HBD-2 and HBD-3 do not exhibit comparable activity switching upon reduction [1]. A subsequent study showed that proteolytic degradation of reduced HBD-1 by gastrointestinal proteases generates an eight-amino-acid C-terminal octapeptide that retains antibiotic activity against E. coli, P. aeruginosa, and C. albicans [2].

Disulfide reduction Thioredoxin Redox regulation Antimicrobial potentiation Proteolytic processing

Cytotoxic and Tumor-Suppressive Activity: HBD-1 Exhibits Mammalian Cell Cytotoxicity and 8p Tumor Suppressor Gene Function

In contrast to its weak antimicrobial activity, native HBD-1 purified from human body fluids demonstrated strong cytotoxic potential toward NIH-3T3 murine fibroblasts in vitro [1]. This cytotoxic property is not a general feature of all β-defensins. Furthermore, independent studies have identified HBD-1 (encoded at chromosomal locus 8p23) as a candidate tumor suppressor gene that is downregulated in oral squamous cell carcinoma (OSCC) and malignant salivary gland tumors. HBD-1 suppresses tumor cell migration and invasion and serves as an independent predictor of survival in OSCC, whereas HBD-2 and HBD-3 are associated with pro-inflammatory and potentially pro-tumorigenic roles [2] [3].

Cytotoxicity Tumor suppressor Fibroblasts Oral squamous cell carcinoma Apoptosis

Beta-Defensin-1 Optimal Application Scenarios: Where HBD-1 Delivers Unique Experimental Value Over HBD-2, HBD-3, or HNP-1


CCR6-Mediated Dendritic Cell and Memory T Cell Chemotaxis Assays in Innate-to-Adaptive Immunity Transition Studies

HBD-1 is the β-defensin of choice for experiments requiring selective CCR6 agonism to recruit immature dendritic cells and memory T cells. Unlike HBD-2 and HBD-3, which signal via CCR2 and are inactive at CCR6 [1] [2], HBD-1 provides a clean pharmacological tool for dissecting CCR6-dependent immunomodulation. This is critical in vaccine adjuvant research, mucosal immunity studies, and tumor immunology investigations where CCR6-mediated dendritic cell recruitment bridges innate and adaptive responses.

Redox-Regulated Antimicrobial Systems: Thioredoxin-Dependent Unmasking of Antibacterial Activity in Gastrointestinal and Anaerobic Infection Models

Only HBD-1 exhibits the unique property of redox-dependent antimicrobial activation, wherein reduction of its three disulfide bonds by thioredoxin unmasks potent activity against Gram-positive and anaerobic bacteria that is completely absent in the oxidized form [1]. This makes HBD-1 indispensable for studies of the intestinal mucosal redox environment, thioredoxin-mediated host defense, and proteolytic generation of bioactive defensin fragments by gastrointestinal proteases [2]. HBD-2 and HBD-3 do not display this redox-gated activation and will fail to replicate the phenotype.

Steady-State Epithelial Barrier and Homeostatic Mucosal Immunity Models Requiring Constitutive Baseline Antimicrobial Peptide Expression

HBD-1 is the only human β-defensin constitutively expressed at high basal levels across multiple epithelial tissues including gingiva, gastric mucosa, kidney, pancreas, and urogenital tract [1] [2]. It provides the baseline antimicrobial shield in the absence of inflammation. For researchers modeling homeostatic epithelial barrier function, commensal microflora regulation, or the early events preceding inflammatory defensin induction, HBD-1 is the essential and non-substitutable component. HBD-2 and HBD-3 are essentially absent at steady state and require explicit inflammatory stimuli for expression.

Tumor Suppressor and Anti-Cancer Mechanism Studies Leveraging HBD-1's Unique 8p Tumor Suppressor Gene Identity

HBD-1 is the only defensin family member with validated tumor-suppressive function, encoded at the 8p23 locus frequently deleted in epithelial malignancies. It suppresses tumor cell migration and invasion in oral squamous cell carcinoma and serves as an independent prognostic marker for survival [1] [2]. In contrast, HBD-2 and HBD-3 are associated with inflammation and may promote tumor progression . Oncology research programs studying defensin-mediated tumor suppression must therefore use HBD-1 exclusively.

Quote Request

Request a Quote for Beta-defensin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.